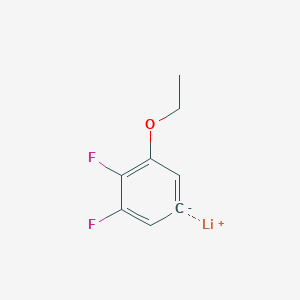
lithium;1-ethoxy-2,3-difluorobenzene-5-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-ethoxy-2,3-difluorobenzene-5-ide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of lithium and a difluorobenzene ring substituted with an ethoxy group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-ethoxy-2,3-difluorobenzene-5-ide typically involves the reaction of 1-ethoxy-2,3-difluorobenzene with a lithium reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1-ethoxy-2,3-difluorobenzene-5-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzene ring.
Substitution: The ethoxy and fluorine groups on the benzene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce partially or fully reduced aromatic compounds. Substitution reactions can result in a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium;1-ethoxy-2,3-difluorobenzene-5-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biological systems, especially in understanding the interactions of fluorinated aromatic compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents, is ongoing.
Wirkmechanismus
The mechanism by which lithium;1-ethoxy-2,3-difluorobenzene-5-ide exerts its effects involves its interaction with specific molecular targets. The lithium ion can participate in ionic interactions, while the difluorobenzene ring can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
- 1,2-difluorobenzene
- 1-ethoxy-2,3-difluorobenzene
Uniqueness
Lithium;1-ethoxy-2,3-difluorobenzene-5-ide is unique due to the presence of both lithium and the ethoxy-difluorobenzene moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wider range of chemical reactions compared to its non-lithium counterparts .
Eigenschaften
CAS-Nummer |
570384-30-4 |
|---|---|
Molekularformel |
C8H7F2LiO |
Molekulargewicht |
164.1 g/mol |
IUPAC-Name |
lithium;1-ethoxy-2,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C8H7F2O.Li/c1-2-11-7-5-3-4-6(9)8(7)10;/h4-5H,2H2,1H3;/q-1;+1 |
InChI-Schlüssel |
NEDHWEVTNBMUAK-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCOC1=C(C(=C[C-]=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


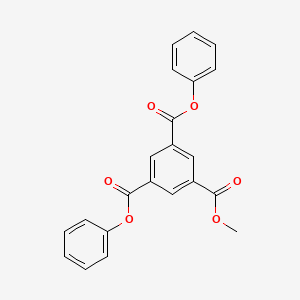
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
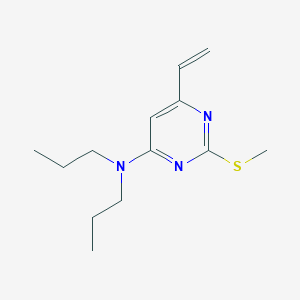
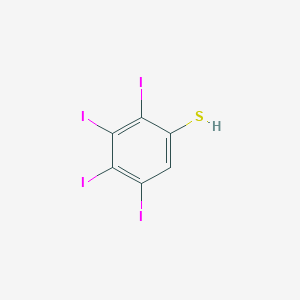
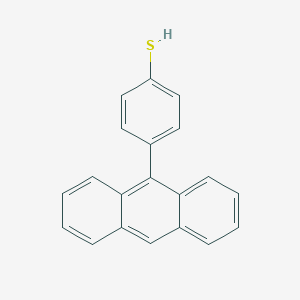
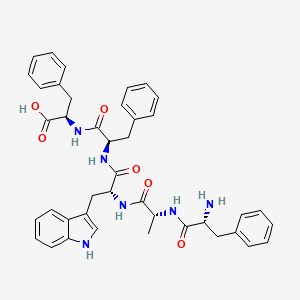
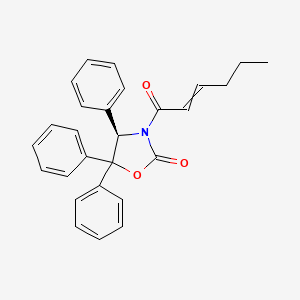
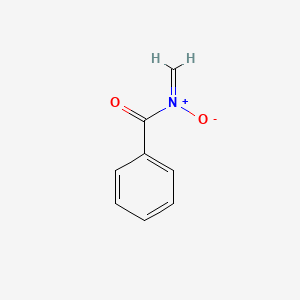
![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)
![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
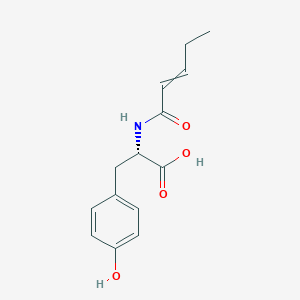
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)

